molecular formula C17H19N3O2 B5500567 N-(3-{[(4-ethylphenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(4-ethylphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5500567
M. Wt: 297.35 g/mol
InChI Key: GCGQDHWMQFVPJY-UHFFFAOYSA-N
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Description

N-(3-{[(4-ethylphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with a complex structure that includes an acetamide group attached to a phenyl ring, which is further substituted with a 4-ethylphenylcarbamoylamino group

Scientific Research Applications

N-(3-{[(4-ethylphenyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would relate to how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, especially if the properties of the compound are not well known .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its synthesis, properties, and potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-ethylphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3-aminoacetophenone with 4-ethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-ethylphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide
  • N-(3-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide
  • N-(3-{[(4-fluorophenyl)carbamoyl]amino}phenyl)acetamide

Uniqueness

N-(3-{[(4-ethylphenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[3-[(4-ethylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-13-7-9-14(10-8-13)19-17(22)20-16-6-4-5-15(11-16)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGQDHWMQFVPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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